REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]([CH3:12])[CH2:9][CH2:10][OH:11])[CH:3]=1>C(O)C.O.[Pd]>[CH3:12][N:8]([C:4]1[CH:3]=[CH:2][N:7]=[CH:6][N:5]=1)[CH2:9][CH2:10][OH:11]
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)N(CCO)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
CN(CCO)C1=NC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |